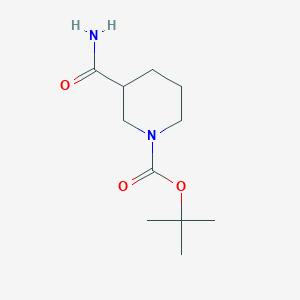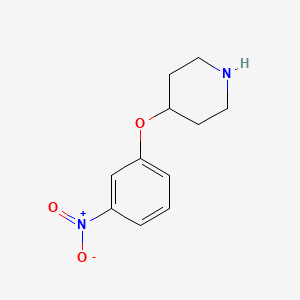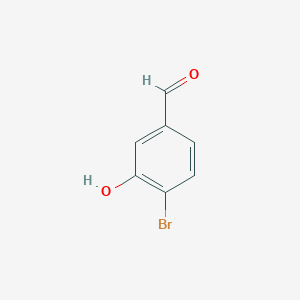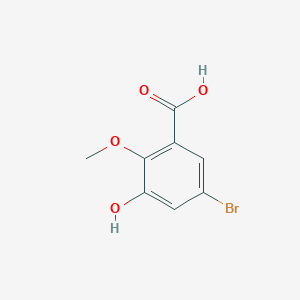
N-Methyl-2-morpholinoethanamine
概要
説明
N-Methyl-2-morpholinoethanamine is an organic compound with the molecular formula C7H16N2O. It belongs to the class of morpholines, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
科学的研究の応用
N-Methyl-2-morpholinoethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
Target of Action
N-Methyl-2-morpholinoethanamine, a derivative of 2-Morpholinoethanamine, is an experimental small molecule 2-morpholinoethanamine has been found to interact with cathepsin d, a human protein .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
The compound is known to be involved in the synthesis of various heterocyclic compounds . More research is needed to fully understand the biochemical pathways and their downstream effects.
Result of Action
It is known that the compound is involved in the synthesis of various heterocyclic compounds
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was immobilized on the surface of nanosheet graphene oxide using a non-toxic, green, and simple method . This resulted in the preparation of a bifunctional acid-base nanocatalyst . The catalytic reactivity of the composite was investigated in the one-pot synthesis of some benzo[b]pyran, pyrano[3,2-c] chromene, and polyhydroquinoline derivatives .
Safety and Hazards
The safety data sheet for N-Methyl-2-morpholinoethanamine recommends washing face, hands, and any exposed skin thoroughly after handling . It also advises not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .
将来の方向性
The synthesis of 2-morpholinoethanamine, a key intermediate of N-Methyl-2-morpholinoethanamine, has been improved to overcome the problems of conventional methods . The new method is simple, practical, and considers factors such as cost, practicability, waste disposal, and simplicity of purification . This suggests that future research may continue to focus on improving the synthesis process of such compounds.
生化学分析
Biochemical Properties
N-Methyl-2-morpholinoethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of monoamine oxidase A, an enzyme responsible for the breakdown of monoamines such as serotonin and norepinephrine . This interaction is crucial for its application in treating depressive illnesses. Additionally, this compound has been shown to interact with other biomolecules, contributing to its anti-inflammatory and anticancer properties .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of certain signaling pathways involved in inflammation and cancer progression . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function. Its impact on cellular metabolism includes the regulation of energy production and utilization, which is essential for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to monoamine oxidase A results in the inhibition of this enzyme, thereby increasing the levels of monoamines in the brain . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions contribute to its therapeutic effects in various diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation are influenced by various factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting cancer cell growth . At high doses, this compound can exhibit toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The metabolic pathways of this compound also influence its effects on metabolic flux and metabolite levels, contributing to its overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by organic cation transporters, facilitating its entry into target cells . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its subcellular localization is essential for understanding its mechanism of action and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-2-morpholinoethanamine can be synthesized through several methods. One common approach involves the Michael addition reaction, where morpholine reacts with ethyl acrylate in the presence of ferric chloride (FeCl3) in water to form ethyl 3-morpholinopropanoate. This intermediate is then subjected to hydrazinolysis to yield 3-morpholinopropanehydrazide. Finally, the Curtius rearrangement of this hydrazide in the presence of sodium nitrite (NaNO2) and hydrochloric acid (HCl) in water produces this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize byproducts. The use of cost-effective and commercially available starting materials, along with efficient purification techniques, is crucial for industrial-scale production .
化学反応の分析
Types of Reactions
N-Methyl-2-morpholinoethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for nucleophilic substitution typically involve solvents like ethanol or methanol and may require heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
類似化合物との比較
Similar Compounds
2-Morpholinoethanamine: Similar in structure but lacks the N-methyl group.
4-Morpholineethanamine: Another related compound with a different substitution pattern.
N-Methyl-2-(4-morpholinyl)ethanamine: A closely related compound with similar properties.
Uniqueness
N-Methyl-2-morpholinoethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its nucleophilicity and reactivity compared to its non-methylated counterparts .
特性
IUPAC Name |
N-methyl-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-2-3-9-4-6-10-7-5-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXPJKGWWPWBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566416 | |
| Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41239-40-1 | |
| Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[2-(morpholin-4-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















